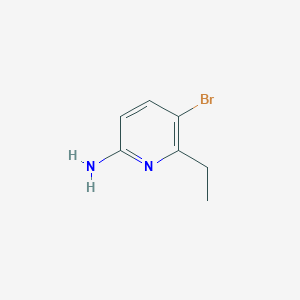

5-Bromo-6-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQQSLPNGTEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617222 | |

| Record name | 5-Bromo-6-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848360-99-6 | |

| Record name | 5-Bromo-6-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 6 Ethylpyridin 2 Amine

Established Synthetic Pathways for the Pyridine (B92270) Core and Substituents

The construction of 5-Bromo-6-ethylpyridin-2-amine can be approached through several synthetic routes. The most direct and convergent strategy involves the late-stage functionalization of a pre-formed, substituted pyridine ring.

Direct Halogenation Strategies for the 5-Bromo Moiety

A key transformation in the synthesis of the target compound is the regioselective bromination of the pyridine ring at the 5-position. For the precursor, 6-ethylpyridin-2-amine (B1581705), the amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. The ethyl group at the 6-position offers some steric hindrance, which can influence the regioselectivity of the bromination.

A mild and effective method for the regioselective bromination of 2-aminopyridines at the 5-position utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as the oxidant. researchgate.net This approach is advantageous as it avoids the use of harsh brominating agents and proceeds under environmentally benign conditions. The proposed mechanism involves the in-situ generation of BrOH or Br2 from the oxidation of the bromide ion by hydrogen peroxide, which then effects the electrophilic substitution. researchgate.net

| Reagents | Conditions | Position of Bromination | Reference |

| 1-Butylpyridinium bromide, H2O2 | Not specified | 5-position | researchgate.net |

| Bromine vapor, Nitrogen | 500°C over pumice | Mixture of 3-, 5-, and 6-bromo isomers | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0°C | Varies | mdpi.com |

Introduction of the 6-Ethyl Group and 2-Amino Functionality

The synthesis of the precursor, 6-ethylpyridin-2-amine, is a critical step. One common approach starts from 2,6-dibromopyridine. A nucleophilic substitution reaction with ethylamine (B1201723) can be employed to introduce the ethylamino group at one of the bromine-bearing carbons. georgiasouthern.edu Subsequent reduction or further manipulation would be required to yield the final precursor. A study details the synthesis of 2-Bromo-6-ethylaminopyridine from 2,6-Dibromopyridine and ethylamine under high pressure and temperature. georgiasouthern.edu

Alternatively, a copper-catalyzed Goldberg-type reaction offers a pathway to N-substituted 2-aminopyridines from 2-bromopyridine (B144113) and a secondary formamide. mdpi.comnih.gov This could be adapted for the synthesis of N-ethyl-2-aminopyridine derivatives.

Another strategy involves the construction of the substituted pyridine ring from acyclic precursors, although this is generally a more complex route.

Conventional Organic Synthesis Approaches

A plausible and conventional synthesis of this compound would likely follow a convergent approach, starting with a commercially available or readily synthesized substituted pyridine. The most logical precursor is 6-ethylpyridin-2-amine.

Proposed Synthetic Route:

Synthesis of 6-ethylpyridin-2-amine: While this compound is commercially available, its synthesis can be achieved through various methods, including the reaction of 2-amino-6-chloropyridine (B103851) with an ethylating agent or through cross-coupling reactions.

Regioselective Bromination: The synthesized or commercially obtained 6-ethylpyridin-2-amine would then be subjected to regioselective bromination at the 5-position. As mentioned previously, the use of 1-butylpyridinium bromide and hydrogen peroxide presents a promising method for this transformation, offering high selectivity for the desired isomer. researchgate.net

An alternative, though likely less efficient, route could start from 2,5-dibromopyridine (B19318). This would involve a regioselective introduction of the ethyl group at the 6-position, potentially via a cross-coupling reaction, followed by the introduction of the amino group at the 2-position, for example, through a Buchwald-Hartwig amination.

Advanced Synthetic Strategies and Considerations

Beyond the conventional approaches, advanced synthetic strategies can offer improved efficiency, stereocontrol, and access to a wider range of derivatives.

Stereoselective Synthesis Considerations for Related Pyridine Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the preparation of related chiral pyridine derivatives. The stereoselective dearomatization of pyridines is a powerful tool for generating chiral piperidines and related heterocyclic structures. mdpi.com

One strategy involves the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt, which can proceed with high diastereoselectivity. acs.org For instance, a chiral pyridinium salt derived from 4-methoxypyridine (B45360) has been used to synthesize chiral pyridinones. acs.org Another approach is the catalytic asymmetric dearomatization of pyridine derivatives, which allows for the direct formation of enantioenriched dihydropyridines and pyridones. mdpi.com These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The synthesis of chiral, furan-substituted pyridyl intermediates has been achieved using a Krohnke pyridine synthesis with an enantiomerically pure starting material like α-pinene. nih.gov

| Method | Key Feature | Outcome | Reference |

| Nucleophilic addition to chiral pyridinium salt | Use of a chiral auxiliary | Diastereoselective formation of dihydropyridines | acs.org |

| Catalytic asymmetric dearomatization | Chiral catalyst | Enantioselective synthesis of dihydropyridines/pyridones | mdpi.com |

| Krohnke pyridine synthesis | Enantiomerically pure starting material | Synthesis of chiral pyridyl intermediates | nih.gov |

Application of Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses involving substituted pyridines, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired regioselectivity. The amino group of 2-aminopyridines can be protected to prevent unwanted side reactions during subsequent transformations.

Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), are frequently employed. For example, the synthesis of 2-amino-4-bromopyridine (B18318) has been achieved by the deprotection of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester using hydrogen bromide. chemicalbook.com In the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine, the amino group is protected before the substitution reaction with sodium benzylalcohol. google.com

The pyridine nitrogen itself can also be protected. Borane has been utilized as a protecting group for pyridine to prevent N-alkylation during base-mediated coupling reactions. sigmaaldrich.com The pyridine-borane complex is stable under certain reaction conditions and can be readily deprotected using acidic conditions. sigmaaldrich.com The choice of protecting group is critical and must be orthogonal to the reaction conditions employed in the synthetic sequence, meaning it should be stable during the reaction and easily removable without affecting other parts of the molecule. rsc.org

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino group | tert-Butoxycarbonyl (Boc) | Acidic (e.g., HBr) | chemicalbook.com |

| Amino group | 2,5-Hexanedione | Not specified | google.com |

| Pyridine Nitrogen | Borane (BH3) | Acidic (e.g., HCl in methanol) | sigmaaldrich.com |

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis of this compound, the crude reaction mixture contains the desired product alongside unreacted starting materials, by-products, and other impurities. Therefore, a robust purification strategy is essential to isolate the compound in a high state of purity.

Chromatographic techniques are the predominant methods for the purification of this compound, owing to their efficiency in separating compounds with different polarities. Column chromatography and flash chromatography, both utilizing a solid stationary phase and a liquid mobile phase, are widely reported in the literature for this purpose.

Column Chromatography

In a typical procedure, the synthesis of this compound involves the bromination of 6-ethylpyridin-2-amine. For instance, a solution of 6-ethylpyridin-2-amine in a solvent like chloroform (B151607) is treated with N-bromosuccinimide (NBS) at a controlled temperature. justia.comgoogle.com After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the resulting residue is subjected to column chromatography for purification. justia.comgoogle.comgoogle.com

The stationary phase commonly used is silica (B1680970) gel (SiO₂), a polar adsorbent. justia.comgoogle.comgoogle.com The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with an appropriate polarity is selected to allow the components of the mixture to move through the column at different rates. For the purification of this compound, a mixture of a non-polar solvent and a moderately polar solvent is often employed. One documented example is a mixture of ethyl acetate (B1210297) (EtOAc) and petroleum ether (PE) in a 1:4 ratio. google.com Another reported system uses a gradient of cyclohexane (B81311) (CyHex) and ethyl acetate, starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate to 40%. google.com

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. Once the desired fractions are collected, the solvent is evaporated to yield purified this compound as a solid. google.com The purity of the isolated compound is then confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. justia.comgoogle.com

Flash Chromatography

Flash chromatography is a variation of column chromatography that uses a slightly larger particle size for the stationary phase and is driven by positive pressure, which speeds up the separation process. This technique is also utilized for the purification of this compound. The principles of separation are the same as in traditional column chromatography, relying on the differential partitioning of the compounds between the stationary and mobile phases. For example, the crude product has been purified by flash chromatography using a mobile phase gradient of cyclohexane and ethyl acetate. google.com

The following table summarizes the chromatographic conditions reported for the purification of this compound:

| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Column Chromatography | Silica Gel (SiO₂) | Not Specified | justia.comgoogle.comgoogle.com |

| Flash Chromatography | Not Specified | Ethyl Acetate:Petroleum Ether = 1:4 | google.com |

| Flash Chromatography | Silica Gel (SiO₂) | Cyclohexane/Ethyl Acetate gradient (100/0 to 60/40) | google.com |

These chromatographic methods are highly effective in removing impurities and isolating this compound with high purity, which is crucial for its use in further synthetic applications. justia.comgoogle.comgoogle.comgoogle.comgoogle.com

Reactivity and Derivatization Strategies of 5 Bromo 6 Ethylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes it less susceptible to electrophilic aromatic substitution (SEAr). quimicaorganica.org The nitrogen atom's electron-withdrawing nature deactivates the ring, and in acidic conditions, protonation of the nitrogen further diminishes its reactivity. uoanbar.edu.iqrsc.org However, the substituents on the 5-Bromo-6-ethylpyridin-2-amine ring significantly influence the outcome of such reactions.

The 2-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the bromo group at position 5 is a deactivating group but also an ortho, para-director. The ethyl group at position 6 is a weak activating group. The interplay of these electronic effects suggests that any successful electrophilic substitution would likely occur at the C3 or C5 position. However, given the strong deactivation by the pyridine nitrogen, vigorous reaction conditions would be necessary for reactions like nitration or halogenation. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst would coordinate to the basic pyridine nitrogen. quimicaorganica.org

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic substitution reactions involving this compound can proceed through two main pathways: substitution at the pyridine ring or reactions involving the amino group.

The pyridine ring itself is more reactive towards nucleophilic attack than benzene, particularly at the 2- and 4-positions. uoanbar.edu.iq In the case of this compound, the amino group at the 2-position is a poor leaving group. However, under specific catalytic conditions, such as using a ruthenium(II) catalyst, the amino group of 2-aminopyridines can be displaced by other amines in a nucleophilic aromatic substitution (SNAr) reaction. thieme-connect.comcitedrive.comresearchgate.netthieme-connect.de This transformation proceeds through a transient η⁶-pyridine complex which enhances the electrophilicity of the pyridine ring.

The exocyclic amino group can also act as a nucleophile. It can be alkylated, acylated, or used in condensation reactions with carbonyl compounds to form Schiff bases. These reactions provide a straightforward method for derivatization and the introduction of further structural diversity. 2-Aminopyridines are known to be valuable synthons in the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through reactions with various electrophilic partners. sioc-journal.cn

Transition Metal-Catalyzed Cross-Coupling Methodologies Utilizing the Bromo Moiety

The bromo substituent at the C5 position of this compound is a key functional handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

While specific studies on this compound are not prevalent, research on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), provides a strong model for its reactivity in Suzuki-Miyaura couplings. In these studies, 5-bromo-2-methylpyridin-3-amine was successfully coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reactions typically proceed in good yields, demonstrating the utility of this transformation for the synthesis of 5-aryl-2-alkylpyridin-2-amine derivatives. The electronic nature of the substituents on the arylboronic acid generally has a minimal effect on the reaction outcome.

Table 1: Examples of Suzuki-Miyaura Coupling with an Analogous Bromopyridine

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 78 |

| 2 | 4-Methylphenylboronic acid | 5-(p-Tolyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75 |

| 5 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 72 |

Data is based on the reported reactions of 5-bromo-2-methylpyridin-3-amine and serves as an illustrative example.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups, and the organostannanes are generally stable and can be purified by chromatography.

For this compound, a Stille coupling would be expected to proceed at the C-Br bond. The reaction would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organostannane and subsequent reductive elimination to yield the 5-substituted pyridine derivative. The choice of palladium catalyst and ligands can be crucial for optimizing the reaction. The primary drawback of this methodology is the toxicity of the organotin reagents. organic-chemistry.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling reactions to be discovered and is valued for the high reactivity and ready availability of Grignard reagents. organic-chemistry.org

The application of a Kumada coupling to this compound would involve its reaction with a suitable Grignard reagent in the presence of a catalyst. A significant consideration for this reaction is the presence of the acidic N-H protons of the amino group, which would react with the highly basic Grignard reagent. This would necessitate the use of excess Grignard reagent or protection of the amino group prior to the coupling reaction. The steric hindrance from the ortho-amino group (after forming a magnesium salt) could also influence the reactivity. nih.gov

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the relatively unreactive silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. organic-chemistry.org

This compound would be a suitable substrate for Hiyama coupling. The reaction would proceed via the standard catalytic cycle of oxidative addition, transmetalation from the activated organosilane, and reductive elimination. This method would provide an alternative route to the synthesis of 5-aryl or 5-vinyl substituted 2-aminopyridines, complementing the Suzuki and Stille methodologies. The reaction has been successfully applied to a wide range of aryl and heteroaryl halides. researchgate.netmdpi.com

Other Relevant Cross-Coupling Transformations

Beyond the more common Suzuki and Buchwald-Hartwig reactions, the bromine atom at the 5-position of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing a variety of functional groups, thereby expanding the molecular diversity accessible from this starting material. For instance, Sonogashira coupling can be employed to introduce alkyne moieties, while Stille coupling allows for the introduction of organotin-derived fragments. Although specific examples for this compound are not extensively documented in the provided search results, the general reactivity of bromopyridines in these reactions is well-established.

The Goldberg reaction, a copper-catalyzed N-arylation, presents another avenue for derivatization. This reaction could potentially be used to couple the pyridine ring with various amides or other nitrogen-containing nucleophiles, although this would be a less common strategy compared to functionalizing the existing amino group. A study on the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) utilized a catalytic Goldberg reaction with a catalyst formed from CuI and 1,10-phenanthroline. nih.gov This methodology could foreseeably be adapted for this compound to introduce further nitrogen-based substituents at the 5-position.

Functionalization of the Amino Group at Position 2

The primary amino group at the 2-position is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functionalities that can modulate the compound's biological activity and physicochemical properties.

The amino group of this compound can be readily acylated to form the corresponding N-acyl derivatives. This common transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. A similar compound, 5-bromo-2-methylpyridin-3-amine, was successfully acylated using acetic anhydride. mdpi.com This reaction for this compound would be expected to proceed under similar conditions to yield N-(5-bromo-6-ethylpyridin-2-yl)acetamide or other N-acyl derivatives, depending on the acylating agent used. These acylated products can serve as key intermediates for further transformations or as final target molecules.

| Reactant | Reagent | Product |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide mdpi.com |

This table demonstrates a similar acylation reaction, suggesting a feasible pathway for this compound.

The amino group can also undergo sulfonamidation to yield N-(5-bromo-6-ethylpyridin-2-yl)sulfonamides. This is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. While a direct synthesis for the N-(5-bromo-6-ethylpyridin-2-yl)sulfonamide was not found, the related compound 5-Bromo-N-ethylpyridine-2-sulfonamide is documented, highlighting the stability and accessibility of such sulfonamide derivatives on the pyridine core. nih.gov The synthesis of these compounds introduces a sulfonamide moiety, which is a well-known pharmacophore in medicinal chemistry.

| Compound Name | Molecular Formula | CAS Number |

| 5-Bromo-N-ethylpyridine-2-sulfonamide | C7H9BrN2O2S | Not Available |

This table provides information on a related sulfonamide, indicating the feasibility of synthesizing N-(5-bromo-6-ethylpyridin-2-yl)sulfonamides.

Alkylation of the amino group provides a direct method to introduce alkyl substituents, leading to secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. For instance, the synthesis of 5-bromo-N-ethyl-N-methylpyridin-2-amine was achieved by reacting 2,5-dibromopyridine (B19318) with N-methylethylamine in the presence of a palladium catalyst and a base. chemicalbook.com This demonstrates that N-alkylation is a viable strategy for introducing further diversity at the amino position. A similar approach could be used to introduce a methyl or other alkyl group to the primary amine of this compound.

| Reactants | Catalyst/Base | Product | Yield |

| 2,5-dibromopyridine, N-methylethylamine | tris-(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene / sodium t-butanolate | 5-bromo-N-ethyl-N-methylpyridin-2-amine | 66% chemicalbook.com |

This table illustrates a related N-alkylation reaction, providing a potential synthetic route for alkylated derivatives of this compound.

Reactivity at the Ethyl Substituent

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular framework of 5-Bromo-6-ethylpyridin-2-amine.

While specific spectral data for this compound is not extensively published, the expected NMR spectra can be reliably predicted based on data from closely related analogues such as 2-amino-5-bromopyridine, 2-aminopyridine (B139424), 3-aminopyridine, and 5-ethyl-2-methyl pyridine (B92270). chemicalbook.comchemicalbook.comchemicalbook.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl and amine groups. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The aromatic region will likely show two doublets for the protons at the C3 and C4 positions, with their coupling constant revealing their meta relationship. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of an ethyl substituent. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are diagnostic, with the carbon bearing the bromine atom (C5) expected to be significantly shifted due to the halogen's electronegativity. The carbon attached to the amino group (C2) and the carbon bonded to the ethyl group (C6) will also show characteristic shifts. The signals for the ethyl group's methylene and methyl carbons will appear in the aliphatic region of the spectrum. Quaternary carbons, such as C5 and C6, are expected to show signals of lower intensity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H3 | ~ 6.5 - 7.0 | - | Doublet, influenced by adjacent amino group. |

| H4 | ~ 7.5 - 8.0 | - | Doublet, influenced by adjacent bromine atom. |

| -CH₂- (ethyl) | ~ 2.6 - 2.8 | ~ 25 - 30 | Quartet, coupled to -CH₃ protons. |

| -CH₃ (ethyl) | ~ 1.2 - 1.4 | ~ 15 - 20 | Triplet, coupled to -CH₂- protons. |

| -NH₂ | Variable (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| C2 | - | ~ 155 - 160 | Attached to the amino group. |

| C3 | - | ~ 105 - 110 | |

| C4 | - | ~ 140 - 145 | |

| C5 | - | ~ 115 - 120 | Attached to the bromine atom. |

| C6 | - | ~ 150 - 155 | Attached to the ethyl group. |

Note: The predicted chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. youtube.comdocbrown.info

The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for this type of molecule include the loss of the ethyl group (a loss of 29 Da) and the loss of a bromine radical (a loss of 79 or 81 Da). The fragmentation of the pyridine ring itself can also lead to a series of characteristic smaller ions. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 201/203 | [C₇H₉BrN₂]⁺ | Molecular ion (M⁺ and M+2 peaks) |

| 172/174 | [C₅H₅BrN]⁺ | Loss of the ethyl group (-C₂H₅) |

| 122 | [C₇H₉N₂]⁺ | Loss of the bromine atom (-Br) |

| 94 | [C₅H₆N₂]⁺ | Corresponding to aminopyridine fragment |

Note: The m/z values are based on the most abundant isotopes. The presence of bromine will result in doublet peaks for bromine-containing fragments.

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. researchgate.net For this compound, a reversed-phase HPLC method would be most appropriate. researchgate.net

A typical HPLC system would employ a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comhelixchrom.comhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. sielc.com The retention time of the compound under specific conditions serves as a key identifier, and the peak area provides a quantitative measure of its purity.

Gas Chromatography (GC) Considerations for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net For direct analysis, a polar capillary column would be suitable for separating pyridine derivatives. However, issues such as peak tailing can sometimes occur with amine-containing compounds. researchgate.net

To improve volatility and chromatographic performance, derivatization of the amino group can be performed. For instance, acylation or silylation can produce a less polar and more volatile derivative that is more amenable to GC analysis. GC-MS provides the dual benefit of separating the components of a mixture and providing mass spectra for each component, which is a powerful tool for identification.

Table 3: Summary of Analytical Techniques for this compound

| Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, functional groups |

| Mass Spectrometry | Molecular Weight & Structure | Molecular formula, fragmentation pattern |

| HPLC | Purity and Identity | Retention time, purity assessment |

| GC-MS | Purity and Identity | Separation of volatile components, mass spectra |

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Ethylpyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published research articles detailing quantum chemical calculations specifically for 5-Bromo-6-ethylpyridin-2-amine were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution, which are fundamental to understanding the compound's stability and reactivity.

Molecular Modeling and Dynamics Simulations of Derivatives

There is no available literature on molecular modeling and dynamics simulations of derivatives of this compound. These types of studies would be instrumental in understanding how the compound and its analogs might interact with biological targets or other molecules over time, providing insights into their potential applications.

Reaction Mechanism Elucidation through Computational Approaches

A search of the scientific literature did not yield any studies that use computational methods to elucidate the reaction mechanisms involving this compound. While computational approaches are widely used to map reaction pathways and transition states for related pyridine (B92270) compounds rsc.org, this specific molecule has not been the subject of such investigations.

Prediction of Spectroscopic Parameters and Conformational Analysis

No dedicated computational studies on the prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) and the conformational analysis of this compound were found. This type of research would be valuable for complementing experimental data and providing a deeper understanding of the compound's three-dimensional structure and dynamic behavior.

Future Perspectives and Emerging Research Avenues

Innovation in Green Chemistry Approaches for Pyridine (B92270) Amine Synthesis

The synthesis of pyridine derivatives is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of synthesizing compounds like 5-Bromo-6-ethylpyridin-2-amine lies in the adoption of green chemistry principles. A key area of innovation is the use of microwave-assisted organic synthesis (MAOS). organic-chemistry.orgnih.govtandfonline.comeurekaselect.com This technique can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgacs.orgnih.govresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis, a classical method, has been significantly improved using microwave irradiation, enabling a one-pot process with superior yields. organic-chemistry.org

Another green approach involves developing novel catalytic systems and solvent choices. Research into creating pyridine-derived Schiff bases has demonstrated that using solvent mixtures like ethanol-water at room temperature can significantly increase yields (up to 95.6%) compared to traditional refluxing methods, thus reducing energy consumption and avoiding harsh conditions. ijcrcps.com Furthermore, the development of metal-free, multicomponent reactions (MCRs) represents a significant step forward. rsc.orgorganic-chemistry.org These reactions, often facilitated by microwave heating, allow for the construction of complex pyridine structures in a single step from simple precursors, minimizing waste and increasing atom economy. acs.orgnih.govresearchgate.netrsc.org The use of inexpensive and readily available ammonia (B1221849) sources, such as acetamidine (B91507) hydrochloride, in catalyst-free amination of fluoropyridines also presents a greener, more economical route for producing aminopyridine derivatives. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Refluxing (High energy consumption) | Microwave Irradiation, Room Temperature |

| Reaction Time | Hours to days | Minutes to a few hours organic-chemistry.orgacs.orgnih.gov |

| Solvents | Often hazardous organic solvents | Ethanol, Ethanol-Water mixtures, Solvent-free nih.govijcrcps.com |

| Catalysts | Often require heavy or precious metals | Metal-free, rsc.org Recyclable catalysts, Base-catalyzed organic-chemistry.org |

| Efficiency | Moderate yields, multiple steps | Higher yields, ijcrcps.com One-pot synthesis, High atom economy |

| By-products | Significant waste generation | Minimal by-products rsc.org |

Exploration of Unexplored Reactivity Patterns and Novel Derivatization Routes

The functional groups of this compound—the bromo substituent, the primary amine, and the pyridine ring itself—offer a rich platform for chemical modification. The bromine atom at the 5-position is a prime site for cross-coupling reactions, which are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. numberanalytics.comwikipedia.orgnumberanalytics.comlibretexts.org By reacting this compound with various organoboron compounds in the presence of a palladium catalyst, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 5-position. numberanalytics.comnumberanalytics.com This reaction is known for its mild conditions and tolerance of many functional groups, making it ideal for building complex molecular architectures. numberanalytics.comorganic-chemistry.org

The primary amino group at the 2-position is also a versatile handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination. chemicalbook.comsigmaaldrich.com For example, reacting the amine with various acyl chlorides or anhydrides would yield a library of amide derivatives. Furthermore, the amino group directs electrophilic aromatic substitution to the 3-position, opening pathways for introducing other functional groups like nitro or halogen moieties, which can then be further transformed. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, altering the electronic properties and reactivity of the entire ring system.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. sci-hub.seacs.org For the synthesis of heterocyclic compounds like pyridines, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. sci-hub.seinterchim.fr The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a microwave flow reactor, demonstrating a viable path for scaling up microwave-assisted procedures. sci-hub.seinterchim.fr

Integrating flow chemistry with automated synthesis platforms represents the next frontier. researchgate.netsigmaaldrich.comwikipedia.org These systems, which can combine robotic reagent handling with continuous flow modules and real-time analytical feedback, can accelerate the discovery and optimization of new reaction pathways. mit.eduyoutube.com An automated platform could systematically explore a wide range of substrates, catalysts, and conditions for the derivatization of this compound, rapidly generating libraries of new compounds for screening. This technology drastically cuts down the time required for optimizing a new reaction from months to potentially a single day. mit.edu

Advanced Ligand Design for Organometallic and Asymmetric Catalysis

Pyridine-based structures are ubiquitous as ligands in organometallic chemistry due to the coordinating ability of the ring nitrogen. researchgate.netchemscene.com The 2-aminopyridine (B139424) motif, as found in this compound, is a classic bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino group. acs.orgnih.gov

The substituents on the pyridine ring play a crucial role in tuning the ligand's electronic and steric properties. The ethyl group at the 6-position provides steric bulk near the coordination site, which can influence the geometry and reactivity of the resulting metal complex. The bromo group at the 5-position is an electron-withdrawing group, which can affect the electron density at the metal center and, consequently, its catalytic activity.

An emerging area of research is the use of such ligands in asymmetric catalysis to produce chiral molecules. researchgate.netacs.orgacs.org By modifying the ligand scaffold, for instance by introducing chiral centers, it is possible to create catalysts that favor the formation of one enantiomer over another. acs.org The tunability of the this compound framework makes it an attractive starting point for designing new chiral ligands for a variety of catalytic transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.orgacs.org

Computational-Guided Discovery of New Functional Materials and Organic Compounds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. nih.govnih.govrsc.org For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, such as the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

These computational studies can guide the rational design of new functional materials. For example, by calculating properties like the molecular electrostatic potential, researchers can predict how the molecule will interact with other species, which is crucial for designing new catalysts or materials with specific binding properties. nih.gov Computational modeling can also be used to screen virtual libraries of derivatives for desired characteristics, such as specific electronic properties for use in organic semiconductors or optimal geometries for creating highly selective catalysts. nih.gov This "in silico" approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

Table 2: Application of Computational Methods in a Research Workflow

| Computational Method | Property Calculated | Application in Discovery |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts sites of electrophilic/nucleophilic attack and overall reactivity. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict non-covalent interactions and binding sites. nih.gov |

| DFT | Reaction Pathway Modeling | Calculates transition state energies to predict reaction feasibility and outcomes. |

| Molecular Docking | Binding Affinity and Conformation | Screens potential biological targets or host-guest interactions for materials science. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of Structure to Activity | Develops models to predict the activity of new derivatives based on their structure. |

By leveraging these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and sustainable chemical synthesis.

Q & A

Q. Basic Research Focus

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 215.01) and fragmentation patterns .

- FT-IR : Identification of amine N–H stretches (~3300 cm) and C–Br vibrations (~600 cm) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

Advanced Tip : Couple HPLC with mass spectrometry (LC-MS) to detect trace impurities (e.g., dehalogenated byproducts) .

How can crystallographic data (e.g., SHELXL-refined structures) validate the stereoelectronic effects of bromine and ethyl substituents?

Advanced Research Focus

Single-crystal X-ray diffraction provides atomic-level insights:

- SHELX refinement : Use SHELXL-2018 for high-resolution data (e.g., R-factor < 0.05) to map bond lengths and angles. For example, C–Br bonds typically measure ~1.89 Å, while ethyl groups induce torsional strain .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .

Example : In 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, the bromine atom’s electron-withdrawing effect reduced amine basicity, confirmed by elongated N–C bonds in the crystal structure .

What computational methods are recommended for predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Docking Studies : Predict binding affinities if the compound is used in medicinal chemistry (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.